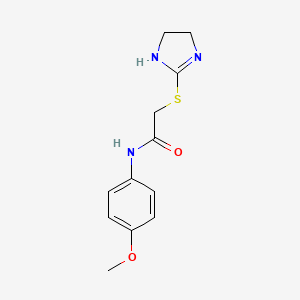![molecular formula C14H18N10O2 B11081571 5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B11081571.png)
5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a triazine ring, and morpholine groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process starts with the formation of the triazole ring, followed by the introduction of the triazine ring and morpholine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE shares similarities with other triazole and triazine derivatives, such as:
- 1,2,3-Triazole derivatives
- 1,3,5-Triazine derivatives
- Morpholine-substituted compounds
Uniqueness
The uniqueness of 5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE lies in its combination of functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18N10O2 |
|---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
5-amino-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)triazole-4-carbonitrile |
InChI |
InChI=1S/C14H18N10O2/c15-9-10-11(16)24(21-20-10)14-18-12(22-1-5-25-6-2-22)17-13(19-14)23-3-7-26-8-4-23/h1-8,16H2 |
InChI Key |
MOCPNPSMNGINAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C(=C(N=N3)C#N)N)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11081488.png)

![(5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11081504.png)


![2-bromo-4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B11081514.png)
![(5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11081515.png)
![1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11081520.png)
![N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B11081526.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11081528.png)
![2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11081537.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylpropan-2-amine](/img/structure/B11081545.png)
![(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081561.png)
![3-amino-N-(4-cyanophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11081576.png)
